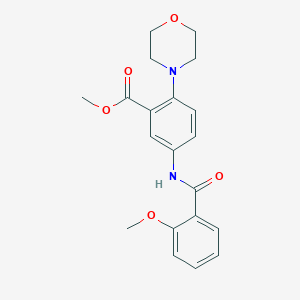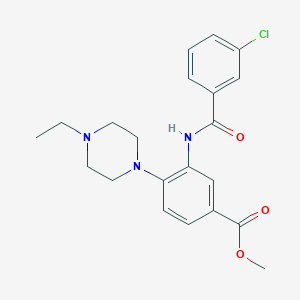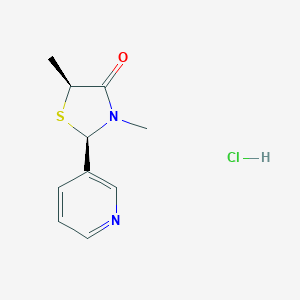
3,4,5,4'-四甲氧基芪
描述
3,4,5,4’-Tetramethoxystilbene: is a synthetic derivative of resveratrol, a naturally occurring polyphenolic compound found in the skin of red grapes and other fruits. This compound has garnered significant attention due to its potent biological activities, particularly its anti-cancer and anti-angiogenic properties . The presence of methoxy groups enhances its stability and bioavailability compared to its parent compound, resveratrol .
科学研究应用
Chemistry: 3,4,5,4’-Tetramethoxystilbene is used as a model compound in organic synthesis and mechanistic studies due to its well-defined structure and reactivity .
Biology: This compound has shown significant anti-cancer properties, inhibiting the proliferation of various cancer cell lines, including breast, prostate, and melanoma cells . It also exhibits anti-angiogenic effects, making it a potential therapeutic agent for cancer treatment .
Medicine: In addition to its anti-cancer properties, 3,4,5,4’-Tetramethoxystilbene has been studied for its anti-inflammatory and antioxidant activities.
Industry: Due to its stability and bioavailability, this compound is being explored for use in nutraceuticals and dietary supplements .
作用机制
Target of Action
3,4,5,4’-Tetramethoxystilbene (TMS) is a selective and competitive inhibitor of CYP1B1 , with an IC50 of 6 nM and a Ki value of 3 nM . It shows a lesser extent inhibitory effect on CYP1A1 and CYP1A2 . TMS also targets VEGFR2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis .
Mode of Action
TMS significantly inhibits VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) and induces apoptosis . It concentration-dependently suppresses VEGF-induced phosphorylation of VEGFR2 . TMS also inhibits the phosphorylation of multiple downstream signaling components in the VEGFR2 pathway, including c-Src, FAK, Erk1/2, Akt, mTOR, and p70S6K .
Biochemical Pathways
TMS affects the VEGFR2 signaling pathway . By inhibiting the phosphorylation of VEGFR2 and its downstream signaling components, TMS disrupts the angiogenesis process . This leads to the inhibition of VEGF-induced migration of HUVECs and capillary-like structure formation .
Pharmacokinetics
TMS has been reported to have more favorable pharmacokinetic properties than resveratrol . .
Result of Action
TMS exhibits strong antiproliferative activities against a variety of cancer cells . It inhibits angiogenesis in vitro and in vivo . TMS also inhibits VEGF-induced generation of new vasculature in Matrigel plugs in vivo, and inhibits newly formed microvessels in chick chorioallantoic membranes .
Action Environment
It’s worth noting that tms is a natural analogue of resveratrol, a phytoalexin produced by many plant species as a defense mechanism . This suggests that TMS may also exhibit some degree of environmental adaptability.
生化分析
Biochemical Properties
TMS has been found to interact with various enzymes and proteins. It is a selective and competitive inhibitor of Cytochrome P450 1B1 (CYP1B1), with an IC50 of 6 nM . It shows a lesser extent inhibitory effect on CYP1A1 and CYP1A2 . TMS has also been reported to inhibit the phosphorylation of VEGFR2, a receptor tyrosine kinase, and multiple downstream signaling components in the VEGFR2 pathway, including c-Src, FAK, Erk1/2, Akt, mTOR, and p70S6K .
Cellular Effects
TMS has demonstrated significant effects on various types of cells and cellular processes. It significantly inhibits VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and induces apoptosis . Furthermore, TMS concentration-dependently inhibits VEGF-induced migration of HUVECs and capillary-like structure formation in vitro . In cancer cells, TMS has been shown to induce cell cycle arrest, decrease metastasis, reduce angiogenesis, and increase apoptosis .
Molecular Mechanism
The molecular mechanism of TMS involves its interaction with various biomolecules and its influence on gene expression. TMS suppresses VEGF-induced phosphorylation of VEGFR2, thereby inhibiting the activation of multiple downstream signaling components in the VEGFR2 pathway . It also increases tubulin genes as well as stress response and pro-apoptotic genes .
Metabolic Pathways
TMS is involved in various metabolic pathways. It is a selective and competitive inhibitor of CYP1B1, suggesting its involvement in the metabolism of xenobiotics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,4’-Tetramethoxystilbene typically involves the Perkin reaction, which is a condensation reaction between an aromatic aldehyde and an aromatic acid . The process begins with the methylation of 3,5-dihydroxyacetophenone to form 3,5-dimethoxyphenylacetic acid. This intermediate is then subjected to Perkin condensation with 4-methoxybenzaldehyde, followed by decarboxylation to yield the desired stilbene compound .
Industrial Production Methods: While specific industrial production methods for 3,4,5,4’-Tetramethoxystilbene are not extensively documented, the general approach involves large-scale Perkin reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions: 3,4,5,4’-Tetramethoxystilbene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it to dihydrostilbene derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.
Major Products:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Dihydrostilbene derivatives.
Substitution: Halogenated and nitrated stilbene derivatives.
相似化合物的比较
Resveratrol: The parent compound, known for its anti-cancer, anti-inflammatory, and cardioprotective properties.
Pterostilbene: A dimethylated analog of resveratrol with enhanced bioavailability and metabolic stability.
3,4’,5-Trimethoxystilbene: Another methoxylated derivative with potent anti-cancer activity.
Uniqueness: 3,4,5,4’-Tetramethoxystilbene stands out due to its higher potency and selectivity against cancer cells compared to resveratrol . Its methoxy groups contribute to increased stability and bioavailability, making it a more effective therapeutic agent .
属性
CAS 编号 |
134029-49-5 |
|---|---|
分子式 |
C18H20O4 |
分子量 |
300.3 g/mol |
IUPAC 名称 |
1,2,3-trimethoxy-5-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H20O4/c1-19-15-9-7-13(8-10-15)5-6-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-12H,1-4H3/b6-5- |
InChI 键 |
GGFQQRXTLIJXNY-WAYWQWQTSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC |
SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC |
规范 SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC |
同义词 |
1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene 1-MTPE |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)carbamothioyl]amino}pyridin-3-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B236955.png)
![Ethyl 3-[(4-iodobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236957.png)
![Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236961.png)


![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236993.png)

![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B236999.png)

![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B237020.png)
![N-[4-methyl-3-(2-naphthoylamino)phenyl]-2-furamide](/img/structure/B237022.png)
![N-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237026.png)
![Dimethyl 5-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B237027.png)
